![molecular formula C16H18ClNO B1328304 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine CAS No. 103827-03-8](/img/structure/B1328304.png)
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism and Biotransformation
The study of metabolism and biotransformation processes involving compounds similar to 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine has been a focus in scientific research. For example, the stereoselective hydroxylation of N-tert-butyl-4,4-diphenyl-2-butylamine (a compound structurally related to this compound) in human liver microsomes was examined. This research revealed interesting insights into the metabolism of such compounds, showing preferential transformation pathways and the formation of specific metabolites (Norén, Strömberg, Ericsson, & Lindeke, 1989).
Synthesis and Characterization in Polymer Chemistry
A significant application area is the synthesis and characterization of polymers. For instance, novel diamines including structures similar to this compound have been synthesized and used to produce polyimides with enhanced solubility in organic solvents. These polyimides exhibit high thermal stability and transparency, making them suitable for various industrial applications (Li, Yi, Xu, Wu, Huang, & Yan, 2016).
Antioxidant Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties. For instance, the synthesis of new oxadiazoles bearing moieties like 2,6-di-tert-butylphenol has shown significant free-radical scavenging ability, indicating potential applications as antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Electrochemical Applications
The electrochemical behavior of compounds like 2,6-di-tert-butyl-4-isopropylphenol, which is structurally akin to this compound, has been explored. Such studies are crucial for understanding the electrochemical properties of these compounds, which can be applied in various fields like sensor technology and electrochemical synthesis (Richards & Evans, 1977).
Safety and Hazards
Mécanisme D'action
Target of Action
Based on its structural similarity to other phenolic ethers, it may interact with various enzymes and receptors within the body .
Mode of Action
Phenolic ethers typically act through a combination of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with their targets . These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering their function .
Biochemical Pathways
For instance, they may inhibit enzyme activity, disrupt signal transduction pathways, or alter gene expression .
Pharmacokinetics
Phenolic ethers are generally lipophilic, which allows them to readily cross biological membranes and achieve widespread distribution within the body . They are typically metabolized by the liver, often through oxidation and conjugation reactions, and excreted in the urine .
Result of Action
Phenolic ethers can potentially induce a wide range of effects, depending on their specific targets and the cells or tissues in which these targets are expressed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine. For instance, the compound’s activity may be affected by factors such as pH, temperature, and the presence of other substances that can interact with it . Its stability may be influenced by factors such as light, heat, and humidity .
Analyse Biochimique
Biochemical Properties
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression patterns .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide](/img/structure/B1328221.png)

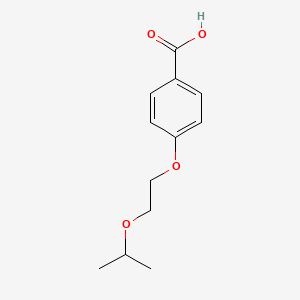

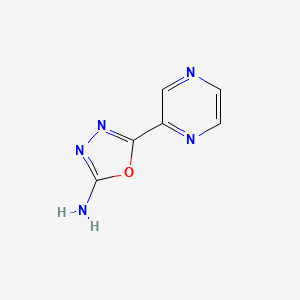
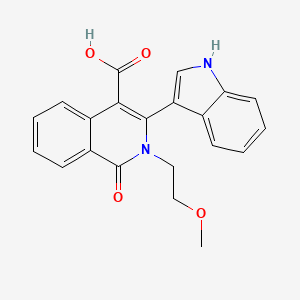

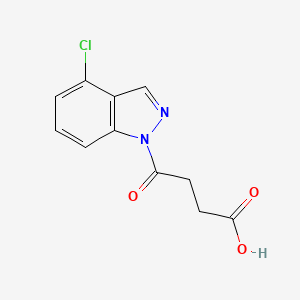
![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
![3-Chloro-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B1328254.png)

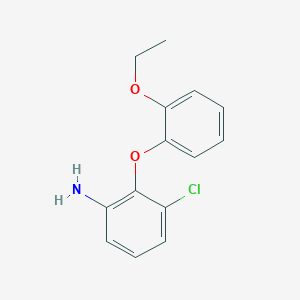
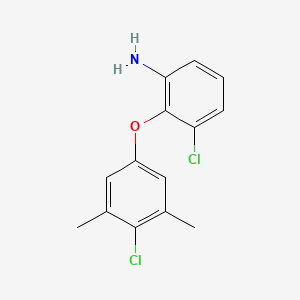
![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
